[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13461620
InChI: InChI=1S/C20H31N3O3/c1-15(2)23(20(25)26-14-17-8-5-4-6-9-17)13-18-10-7-11-22(12-18)19(24)16(3)21/h4-6,8-9,15-16,18H,7,10-14,21H2,1-3H3/t16-,18?/m0/s1
SMILES: CC(C)N(CC1CCCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2
Molecular Formula: C20H31N3O3
Molecular Weight: 361.5 g/mol

[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13461620

Molecular Formula: C20H31N3O3

Molecular Weight: 361.5 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester -

Specification

Molecular Formula C20H31N3O3
Molecular Weight 361.5 g/mol
IUPAC Name benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]methyl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C20H31N3O3/c1-15(2)23(20(25)26-14-17-8-5-4-6-9-17)13-18-10-7-11-22(12-18)19(24)16(3)21/h4-6,8-9,15-16,18H,7,10-14,21H2,1-3H3/t16-,18?/m0/s1
Standard InChI Key GQJFVENMEDRTMO-ATNAJCNCSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCCC(C1)CN(C(C)C)C(=O)OCC2=CC=CC=C2)N
SMILES CC(C)N(CC1CCCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)N(CC1CCCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2

Introduction

[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester is a complex organic compound featuring a piperidine ring, an amino acid moiety, and a carbamic acid derivative. This structural diversity suggests potential pharmacological properties, although specific biological activities require further investigation. The compound's lipophilicity is enhanced by the presence of an isopropyl group and a benzyl ester, which may influence its absorption and distribution in biological systems.

Structural Features and Potential Biological Activities

The compound combines a piperidine structure with an amino acid moiety and a carbamate group, which may enhance its interaction with biological targets. Similar compounds often exhibit significant biological activities:

Compound TypeStructure FeaturesPotential Biological Activity
Piperidine DerivativePiperidine ring + Alkyl chainAntimicrobial
CarbamateCarbamic acid + Aromatic ringAnticancer
Amino Acid DerivativeAmino acid backbone + EsterNeuroactive

Research and Development

While specific biological activities of [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester are not well-documented, compounds with similar structures are being researched for various therapeutic applications. The synthesis and characterization of such compounds typically involve advanced chemical techniques and spectroscopic methods like FTIR, NMR, and LC–MS.

Suppliers and Availability

This compound is available from specialty chemical suppliers like Parchem, which provides it along with other related materials worldwide .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator